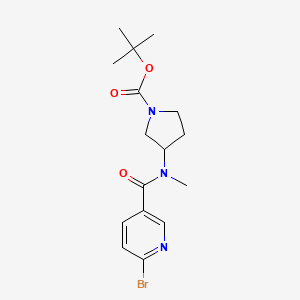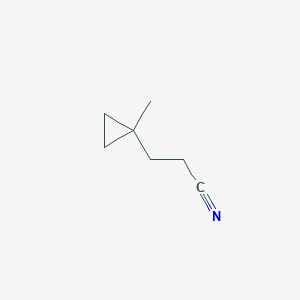
2-Methoxy-3-(trifluoromethyl)benzenesulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound that features a trifluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is of interest due to its unique chemical properties and its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a trifluoromethyl group is introduced to a methoxybenzene derivative, followed by sulfonylation to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as nitronium ions for nitration reactions.
Nucleophiles: Such as amines for the formation of sulfonamides.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonamides, and sulfonates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The trifluoromethyl group increases the electron-withdrawing capacity of the compound, making the benzene ring more susceptible to nucleophilic attack. The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with the trifluoromethyl group in the para position.
2-methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but with the trifluoromethyl group in the ortho position.
Uniqueness
2-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the trifluoromethyl and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. This positioning can also affect the compound’s physical and chemical properties, making it suitable for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C8H6ClF3O3S |
|---|---|
Molekulargewicht |
274.65 g/mol |
IUPAC-Name |
2-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O3S/c1-15-7-5(8(10,11)12)3-2-4-6(7)16(9,13)14/h2-4H,1H3 |
InChI-Schlüssel |
AXWIHMMPTUVIOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1S(=O)(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)






![rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13485081.png)

![N-(3,4-dimethoxyphenyl)-2-({5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B13485102.png)
![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)


